2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol
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Overview
Description
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Cyclization: The starting material, such as 2-methylindanone, undergoes cyclization to form the indene ring system.
Reduction: The ketone group in the indene ring is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dehydration: The resulting alcohol is dehydrated to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecules.
Biology: The compound’s derivatives have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Indanol: A similar compound with a hydroxyl group attached to the indene ring.
3,3-Dimethyl-1-indanol: Another derivative with additional methyl groups on the indene ring
Uniqueness
2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern and the presence of a methylidene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88122-35-4 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-3-methylidene-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-6,8,11-12H,1H2,2H3 |
InChI Key |
FCPHDBAFHXXSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=C)O |
Origin of Product |
United States |
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